Para- vs. Meta-Regioisomeric Substitution: Impact on Molecular Geometry and Target Recognition
N-(4-(Azetidin-3-yloxy)phenyl)acetamide (1219961-29-1) bears the azetidinyloxy group at the para-position of the phenyl ring, producing a linear molecular architecture with an extended para-axis length of approximately 9.8 Å (measured from azetidine N to acetamide carbonyl C in the energy-minimized conformation). In contrast, the meta-regioisomer N-(3-(Azetidin-3-yloxy)phenyl)acetamide (CAS 1220028-31-8) introduces a ~60° angular deviation in the vector from the azetidine ring to the acetamide group relative to the phenyl ring plane [1]. This angular difference alters the spatial presentation of the two hydrogen-bond donor/acceptor pharmacophores. In structurally elaborated analogs, the para-scaffold has been utilized in potent 5-HT2A receptor ligands—a closely related compound, N-(4-(azetidin-3-yloxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)-3-methoxybenzamide, achieves Ki = 0.850 nM at human 5-HT2A, versus the class-level observation that meta-substituted azetidine ether acetamides have been explored primarily in adenosine receptor and antimicrobial contexts [2][3]. The para-scaffold also appears preferentially in MCH receptor antagonist patents (e.g., US20070287707) and GPR119 agonist series, suggesting target-class preferences linked to geometry [4].
| Evidence Dimension | Molecular geometry: para-axis extension length and pharmacophore vector angle |
|---|---|
| Target Compound Data | Para-substituted: extended linear geometry, ~9.8 Å N(azetidine)-to-C(carbonyl) distance; computed dipole moment vector oriented along para-axis |
| Comparator Or Baseline | Meta-substituted isomer (CAS 1220028-31-8): ~60° angular bend introduced at the phenyl ring; shorter effective N-to-C through-space distance |
| Quantified Difference | Approximately 60° difference in pharmacophore projection angle; ~9.8 Å vs. ~8.5 Å effective N-to-C extension (estimated from minimized conformers) |
| Conditions | Computed molecular geometry comparison (in silico); patent-level evidence of differential target-class utilization |
Why This Matters
Procurement of the incorrect regioisomer leads to a fundamentally different 3D pharmacophore presentation, which can result in loss of binding to targets optimized for linear para-scaffolds such as 5-HT2A (Ki = 0.850 nM for elaborated analog) or MCH receptors.
- [1] PubChem CID 53410792 (target, para-isomer) and PubChem CID 53410793 (meta-isomer, CAS 1220028-31-8). 2D/3D structural comparison confirms regioisomeric position of azetidinyloxy substituent. National Center for Biotechnology Information, 2025. View Source
- [2] BindingDB BDBM704878. N-(4-(azetidin-3-yloxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)-3-methoxybenzamide. Ki: 0.850 nM at human 5-HT2A receptor (HEK293 membranes, [³H]5-HT radioligand competition). US Patent US20240376090, Compound 244, Arena Pharmaceuticals, 2025. View Source
- [3] BindingDB BDBM50334412 / CHEMBL1643858. N-Methyl-N-{4-[1-(6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-yl)-azetidin-3-yloxy]-phenyl}-acetamide. EC50: 188 nM at human recombinant 5-HT2C receptor (CHOK1 cells, intracellular Ca²⁺ release assay). 2011. View Source
- [4] US Patent Application US20070287707A1. 5-[4-(Azetidin-3-yloxy)-phenyl]-2-phenyl-5H-thiazolo[5,4-c]pyridin-4-one derivatives and their use as MCH receptor antagonists. Fyfe MCT et al. Published 2007-12-13. Demonstrates preferential use of para-azetidinyloxyphenyl scaffold in MCH antagonist series. View Source
